molecular formula C10H14ClN B1615687 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 53112-33-7

2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1615687
CAS RN: 53112-33-7
M. Wt: 183.68 g/mol
InChI Key: ZNQJFIFFHMOZQQ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular formula C10H13N . It is an important raw material and intermediate for revaprazan and pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .


Chemical Reactions Analysis

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline include a molecular formula of CHN, an average mass of 147.217 Da, and a monoisotopic mass of 147.104797 Da .

Scientific Research Applications

Neuroprotection and Parkinson's Disease

One of the remarkable applications of 2-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives, particularly 1-Methyl-1,2,3,4-tetrahydroisoquinoline, is in neuroprotection, specifically concerning Parkinson's disease. These compounds have been found to exhibit protective effects against dopaminergic neurotoxins, suggesting potential as therapeutic agents for Parkinson's and related neurodegenerative disorders (Kotake et al., 2005; Okuda et al., 2003). The stereoselective nature of these effects, with (R)-1MeTIQ being neuroprotective, highlights the importance of molecular configuration in their therapeutic potential.

Anticancer Activity

The tetrahydroisoquinoline scaffold is also significant in cancer research, where derivatives have been synthesized and evaluated for their anticancer properties. Specific substituted 1,2,3,4-tetrahydroisoquinolines have shown potent cytotoxicity against breast cancer cell lines, indicating their potential as novel anticancer drugs (Redda et al., 2010). This suggests the versatility of the tetrahydroisoquinoline core in developing targeted therapies for various cancer types.

Antipsychotic and Antidepressant Effects

The neuroprotective compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline has also demonstrated antipsychotic-like efficacy in animal tests, suggesting its utility in treating conditions like schizophrenia (Pietraszek et al., 2009). Moreover, its significant antidepressant-like effect has been observed in the forced swim test in rats, indicating its potential as an antidepressant (Możdżeń et al., 2019; Możdżeń et al., 2019). This highlights the potential for these compounds to be developed into new treatments for depression, benefiting from their neuroprotective and antioxidant properties.

Antimicrobial and Antifungal Properties

Research has also delved into the antimicrobial and antifungal properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives. Studies involving metal complexes of related compounds have demonstrated efficacy against bacterial strains and fungi, opening avenues for developing new antimicrobial agents (K. .. Patel & H. S. Patel, 2017).

Safety and Hazards

The safety and hazards of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride include hazard statements such as H302-H315-H320-H335 and precautionary statements such as P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions of 2-Methyl-1,2,3,4-tetrahydroisoquinoline research are promising, with the THIQ heterocyclic scaffold garnering a lot of attention in the scientific community due to its diverse biological activities .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, this compound can interact with dopamine receptors, influencing dopaminergic signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, leading to changes in intracellular signaling cascades . Furthermore, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . These changes can alter cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of dopamine and serotonin, which can enhance neurotransmission. Additionally, this compound can interact with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of monoamine oxidase activity and persistent changes in neurotransmitter levels . These long-term effects can influence cellular function and behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting monoamine oxidase and increasing neurotransmitter levels . At higher doses, it may exhibit toxic or adverse effects. For example, excessive inhibition of monoamine oxidase can lead to dangerously high levels of neurotransmitters, resulting in neurotoxicity and behavioral abnormalities . Therefore, careful dosage control is essential when studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidation of neurotransmitters . This interaction affects the metabolic flux and levels of metabolites in the brain. Additionally, this compound can influence the activity of other enzymes involved in neurotransmitter synthesis and degradation . These effects on metabolic pathways can have significant implications for brain function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s activity and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can interact with enzymes involved in neurotransmitter metabolism . This subcellular localization can affect the compound’s activity and its impact on cellular processes.

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQJFIFFHMOZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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